Cas no 2171867-48-2 (benzyl N-(8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate)

benzyl N-(8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- benzyl N-(8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
- 2171867-48-2
- EN300-1609910
-
- Inchi: 1S/C18H19ClN2O2/c1-12-9-16(19)15-10-20-8-7-14(15)17(12)21-18(22)23-11-13-5-3-2-4-6-13/h2-6,9,20H,7-8,10-11H2,1H3,(H,21,22)
- InChI Key: KREBDFVDXFPWRK-UHFFFAOYSA-N
- SMILES: ClC1=CC(C)=C(C2=C1CNCC2)NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 330.1135055g/mol
- Monoisotopic Mass: 330.1135055g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.4Ų
- XLogP3: 3.4
benzyl N-(8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1609910-0.05g |
benzyl N-(8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate |
2171867-48-2 | 0.05g |
$1080.0 | 2023-06-04 | ||
Enamine | EN300-1609910-10.0g |
benzyl N-(8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate |
2171867-48-2 | 10g |
$5528.0 | 2023-06-04 | ||
Enamine | EN300-1609910-5000mg |
benzyl N-(8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate |
2171867-48-2 | 5000mg |
$3728.0 | 2023-09-23 | ||
Enamine | EN300-1609910-50mg |
benzyl N-(8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate |
2171867-48-2 | 50mg |
$1080.0 | 2023-09-23 | ||
Enamine | EN300-1609910-500mg |
benzyl N-(8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate |
2171867-48-2 | 500mg |
$1234.0 | 2023-09-23 | ||
Enamine | EN300-1609910-10000mg |
benzyl N-(8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate |
2171867-48-2 | 10000mg |
$5528.0 | 2023-09-23 | ||
Enamine | EN300-1609910-0.1g |
benzyl N-(8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate |
2171867-48-2 | 0.1g |
$1131.0 | 2023-06-04 | ||
Enamine | EN300-1609910-0.5g |
benzyl N-(8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate |
2171867-48-2 | 0.5g |
$1234.0 | 2023-06-04 | ||
Enamine | EN300-1609910-1.0g |
benzyl N-(8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate |
2171867-48-2 | 1g |
$1286.0 | 2023-06-04 | ||
Enamine | EN300-1609910-100mg |
benzyl N-(8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate |
2171867-48-2 | 100mg |
$1131.0 | 2023-09-23 |
benzyl N-(8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate Related Literature
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1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
Additional information on benzyl N-(8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
Benzyl N-(8-Chloro-6-Methyl-1,2,3,4-Tetrahydroisoquinolin-5-Yl)Carbamate: A Comprehensive Overview
The compound with CAS No. 2171867-48-2, commonly referred to as benzyl N-(8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate, is a highly specialized organic compound with significant applications in various fields. This compound belongs to the class of carbamates, which are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and versatility.
Benzyl N-(8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is characterized by its complex structure, which includes an isoquinoline ring system substituted with chlorine and methyl groups. The isoquinoline moiety is a heterocyclic aromatic compound that plays a crucial role in the compound's reactivity and biological activity. Recent studies have highlighted the potential of such structures in drug discovery, particularly in the development of novel antibiotics and anticancer agents.
The synthesis of benzyl N-(8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate involves a multi-step process that typically begins with the preparation of the isoquinoline derivative. This is followed by the introduction of the chloro and methyl substituents at specific positions on the ring. The final step involves the formation of the carbamate group through a nucleophilic substitution reaction with benzyl chloride. The entire process requires precise control over reaction conditions to ensure high yields and purity.
One of the most notable applications of this compound is in the field of pharmacology. Researchers have demonstrated that benzyl N-(8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate exhibits potent inhibitory activity against certain enzymes involved in inflammatory processes. This makes it a promising candidate for the development of anti-inflammatory drugs. Furthermore, its ability to modulate cellular signaling pathways has led to investigations into its potential use in cancer therapy.
In addition to its pharmacological applications, benzyl N-(8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate has also found utility in agrochemicals. Its ability to inhibit key enzymes in pests and pathogens makes it a valuable ingredient in pesticides and herbicides. Recent advancements in green chemistry have further enhanced its appeal by enabling its production through environmentally friendly methods.
From a structural perspective, the compound's isoquinoline core provides a rigid framework that facilitates interactions with biological targets. The substitution pattern—specifically the presence of chlorine and methyl groups—confers additional functionality and enhances its stability under physiological conditions. These features make it an attractive scaffold for further chemical modifications aimed at optimizing its bioavailability and efficacy.
Recent research has also explored the use of benzyl N-(8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-Yl)Carbamate as a building block for more complex molecules. By leveraging its modular structure, chemists have successfully synthesized derivatives with enhanced pharmacokinetic profiles and improved therapeutic indices. These advancements underscore its importance as a versatile intermediate in organic synthesis.
In conclusion,benzyl N-(8-chloro -6-methyl -1 , 2 , 3 , 4 -tetrahydro iso quinoline -5 - yl ) carbamate stands out as a compound with immense potential across multiple disciplines. Its unique chemical properties and diverse applications make it a focal point for ongoing research efforts. As scientific understanding continues to evolve, this compound is likely to play an increasingly significant role in advancing both medical treatments and agricultural practices.
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